molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2998269
CAS No.: 29096-61-5
M. Wt: 162.192
InChI Key: CTJAEQWPGMTOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
BenchChem offers high-quality (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJAEQWPGMTOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial investigations into the topic "(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol" with CAS number 1216294-32-4 revealed a discrepancy. The provided CAS number is authoritatively assigned to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol . This guide will therefore focus on the properties and synthesis of the 2-yl isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and central nervous system effects.[3][4] The versatility of this scaffold has led to the development of marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[3][4] The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the specific biological activity and pharmacological profile of the resulting derivatives. This guide provides a detailed examination of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key building block for the synthesis of novel therapeutic candidates.

Physicochemical Properties

While extensive experimental data for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

PropertyValueSource
CAS Number 1216294-32-4[5]
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
IUPAC Name (7-methylimidazo[1,2-a]pyridin-2-yl)methanol[5]
Synonyms (7-Methyl-Imidazo[1,2-A]Pyridin-2-Yl)-Methanol[5]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred

Synthesis and Characterization

The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be approached through established methods for the construction of the imidazo[1,2-a]pyridine ring system, followed by functional group manipulation. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by reduction of a carbonyl group.[1][6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, adapted from a known procedure for a similar analog.[6]

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A 4-Methylpyridin-2-amine C Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol B Ethyl bromopyruvate B->C D Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate F (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol D->F Reduction E Lithium aluminum hydride (LiAlH4) in THF E->F

Caption: Proposed two-step synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 4-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • A singlet for the methyl group protons around δ 2.3-2.5 ppm.

  • A singlet for the methylene protons of the methanol group (CH₂OH) around δ 4.5-4.8 ppm.

  • A singlet for the proton at the C3 position of the imidazo[1,2-a]pyridine ring around δ 7.5-7.8 ppm.

  • A multiplet for the aromatic protons on the pyridine ring.

¹³C NMR:

  • A signal for the methyl carbon around δ 20-25 ppm.

  • A signal for the methylene carbon of the methanol group around δ 60-65 ppm.

  • Signals for the carbons of the imidazo[1,2-a]pyridine ring system in the aromatic region (δ 110-150 ppm).

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 162 or 163, respectively.

Potential Biological Activities and Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Derivatives have demonstrated significant activity in several key areas of drug discovery:

  • Anticancer: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[3]

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties.

  • Antiviral: The scaffold has been utilized in the design of agents targeting viral replication.[4]

  • Central Nervous System (CNS) Disorders: The well-known anxiolytic and hypnotic effects of drugs like zolpidem highlight the potential of this scaffold in treating CNS disorders.[3]

The introduction of a methyl group at the 7-position and a hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyridine ring in (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol provides a valuable starting point for the synthesis of new chemical entities with potentially novel or enhanced biological activities. The hydroxyl group, in particular, offers a handle for further chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives, based on their known kinase inhibitory activities.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds D Downstream Signaling (e.g., PI3K/Akt/mTOR) B->D Activates C Imidazo[1,2-a]pyridine Derivative (e.g., Kinase Inhibitor) C->B Inhibits E Cell Proliferation, Survival, Angiogenesis D->E Promotes

Caption: Potential mechanism of action for imidazo[1,2-a]pyridine derivatives as kinase inhibitors.

Safety and Handling

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol should be handled with the standard precautions for laboratory chemicals. Based on the safety data for the analogous compound, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4) is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its structure provides a versatile platform for further chemical derivatization. The broader class of imidazo[1,2-a]pyridines has a proven track record in medicinal chemistry, suggesting that derivatives of this compound could exhibit a range of interesting biological activities. Further research into the specific properties and applications of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is warranted to fully explore its potential in drug discovery and development.

References

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - e-Century Publishing Corporation. (2023, June 30). Retrieved from [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (n.d.). Retrieved from [Link]

  • (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | CAS 1216294-32-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (n.d.). Retrieved from [Link]

  • Organic compounds - MassBank. (2015, August 25). Retrieved from [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). Retrieved from [Link]

Sources

A Technical Guide to the Medicinal Chemistry of 7-Methyl Substituted Imidazopyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2][3][4] This guide provides an in-depth technical analysis of a specific, high-impact subclass: 7-methyl substituted imidazopyridines. The addition of a methyl group at the 7-position is a critical modification that profoundly influences molecular interactions, metabolic stability, and target selectivity. We will explore the versatile synthetic routes to this core, followed by a detailed examination of its applications in key therapeutic areas, including antiviral, central nervous system (CNS), and anticancer research. This document synthesizes field-proven insights, detailed experimental methodologies, and structure-activity relationship (SAR) data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the 7-Methyl Imidazopyridine Core

The imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic framework, is a validated pharmacophore found in marketed drugs with diverse activities.[5][6] Notable examples include Zolpidem for insomnia and Alpidem for anxiety, both of which underscore the scaffold's ability to interact with critical biological targets, particularly within the CNS.[1][3][7]

While substitutions at various positions of the imidazopyridine ring can modulate activity, the 7-position has emerged as a key locus for optimization. The strategic placement of a small, lipophilic methyl group at this position can lead to:

  • Enhanced Potency: By establishing critical van der Waals interactions within a target's binding pocket.

  • Improved Selectivity: By creating steric hindrance that disfavors binding to off-targets.

  • Favorable Pharmacokinetics: By blocking a potential site of metabolism, thereby increasing compound stability and half-life.

This guide will systematically deconstruct the value of this specific substitution, providing the scientific rationale and practical methodologies for its application in drug discovery.

Synthetic Strategies and Methodologies

Access to a diverse range of 7-methyl-imidazo[1,2-a]pyridines is paramount for thorough medicinal chemistry exploration. The foundational starting material for this scaffold is 4-methyl-2-aminopyridine. Several robust synthetic strategies have been developed to construct the fused imidazole ring.

Key Synthetic Approaches
  • Tschitschibabin Condensation: This classical method involves the condensation of 4-methyl-2-aminopyridine with α-haloketones.[6] While historically significant, it can be limited by the availability of the α-haloketone and sometimes harsh reaction conditions.

  • Multi-Component Reactions (MCRs): Modern approaches heavily favor MCRs for their efficiency and ability to rapidly generate libraries of analogues. The Groebke–Blackburn–Bienaymé (GBB) reaction is particularly powerful, combining an aldehyde, an isocyanide, and 4-methyl-2-aminopyridine in a one-pot process to yield 3-amino-substituted imidazopyridines.[3][8][9][10] This method is highly valued for its operational simplicity and tolerance of a wide range of functional groups, enabling extensive SAR studies.

General Experimental Workflow

The following diagram and protocol outline a typical workflow for the synthesis and validation of a 7-methyl-imidazo[1,2-a]pyridine derivative via a GBB reaction.

G cluster_synthesis Synthesis cluster_purification Purification & Validation A Starting Materials (4-methyl-2-aminopyridine, Aldehyde, Isocyanide) B One-Pot GBB Reaction (e.g., Sc(OTf)3 catalyst, DCE, 80 °C, 12h) A->B Combine C Work-up & Crude Product Isolation B->C Reaction Complete D Column Chromatography (Silica Gel) C->D Purify E Characterization (¹H NMR, LC-MS) D->E Validate Structure

Caption: General workflow for synthesis and validation.

Protocol 2.1: Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

This protocol describes a representative synthesis of a 3-amino-2-aryl-7-methyl-imidazo[1,2-a]pyridine.

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-aminopyridine (1.0 eq), the desired aryl aldehyde (1.0 eq), and a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M with respect to the aminopyridine.

  • Isocyanide Addition: Add the isocyanide reagent (e.g., tert-butyl isocyanide, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: Heating is necessary to drive the multi-step cyclization and condensation cascade efficiently.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Self-Validation: This step is critical to remove unreacted starting materials and catalytic residues, ensuring the purity of the final compound.

  • Characterization: The structure and purity (>95%) of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Therapeutic Applications of 7-Methyl Imidazopyridines

The 7-methyl substitution has proven instrumental in optimizing imidazopyridine scaffolds for several therapeutic indications.

Antiviral Activity

Derivatives of 7-methyl-imidazo[1,2-a]pyridine have demonstrated significant potential as antiviral agents, particularly against respiratory syncytial virus (RSV) and human cytomegalovirus (HCMV).[11][12]

  • Mechanism of Action: For RSV, these compounds often act as fusion inhibitors, preventing the virus from entering host cells. This is a critical step in the viral lifecycle and an attractive target for therapeutic intervention.

  • Structure-Activity Relationship (SAR): Studies have shown that substitution at the 7-position is crucial for maintaining and improving antiviral potency.[12] The introduction of a methyl or chloro group at this position had a significant positive impact on retaining potency against RSV.[12] For compounds active against HCMV, the 7-methyl substitution is a common feature in highly active molecules.[11]

Table 1: Antiviral Activity of 7-Substituted Imidazo[1,2-a]pyridine Analogues against RSV [12]

Compound IDR² Substitution (at C7)EC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
5 H0.035>100>2857
8e Methyl 0.007 >100 >14285
8f Ethyl0.009>100>11111
8j Chloro0.008>100>12500

Data highlights the significant potency improvement with a 7-methyl group (8e) compared to the unsubstituted parent compound (5).

Protocol 3.1: In Vitro Antiviral (RSV) Assay
  • Cell Plating: Seed HEp-2 cells in 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation (37 °C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., starting from 100 μM) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with RSV at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted test compounds to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plates for 4-5 days until the cytopathic effect (CPE) is clearly visible in the virus control wells.

  • Quantification: Assess cell viability using a colorimetric assay (e.g., MTS or MTT). The absorbance is read on a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration that protects 50% of cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀) from uninfected cells treated with the compound. The Selectivity Index (SI = CC₅₀/EC₅₀) is determined as a measure of the compound's therapeutic window.

Central Nervous System (CNS) Applications

The most prominent CNS application of this scaffold is in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[13]

  • Mechanism of Action: Compounds like Zolpidem are not direct agonists but act as positive allosteric modulators (PAMs).[7][13] They bind to the benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a sedative-hypnotic effect.[13]

  • Role of the 7-Methyl Group: Structural biology has provided a clear rationale for the importance of the 7-methyl group in Zolpidem. Cryo-electron microscopy studies show that this methyl group makes a close, favorable contact with the histidine residue α1-H102 in the binding pocket.[7] This specific interaction is a key determinant of Zolpidem's high binding affinity and its selectivity for α1-containing GABA-A receptor subtypes, which is thought to mediate sedation while minimizing anxiolytic or muscle-relaxant effects associated with other subtypes.[7]

G cluster_receptor GABA-A Receptor Modulation Receptor GABA-A Receptor (α1/γ2 interface) Channel Chloride (Cl⁻) Channel Opens Receptor->Channel GABA GABA GABA->Receptor Binds PAM 7-Methyl Imidazopyridine (e.g., Zolpidem) PAM->Receptor Binds (Allosteric Site) Enhances GABA effect Effect Neuronal Hyperpolarization (Inhibitory Effect) Channel->Effect

Caption: Allosteric modulation of the GABA-A receptor.

Protocol 3.2: Radioligand Binding Assay for GABA-A Receptor
  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) or from cell lines stably expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand that binds to the benzodiazepine site (e.g., [³H]-Flumazenil), and varying concentrations of the unlabeled test compound (the 7-methyl imidazopyridine).

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled, high-affinity ligand (e.g., Diazepam). Causality Note: This control is essential to distinguish specific binding to the receptor from nonspecific binding to the membrane or filter.

  • Incubation: Incubate the plates for 60-90 minutes on ice to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the inhibition constant (Ki).

Anticancer Activity

The imidazopyridine scaffold is a versatile template for the design of kinase inhibitors, and 7-methyl substituted derivatives have shown promise as anticancer agents.[14][15]

  • Mechanism of Action: A primary target in this area is FMS-like tyrosine kinase 3 (FLT3), which is often mutated (e.g., internal tandem duplication, ITD) and constitutively active in Acute Myeloid Leukemia (AML).[16] Inhibiting this kinase blocks downstream signaling pathways (like STAT5, MAPK, and AKT) that drive cancer cell proliferation and survival.

  • Structure-Activity Relationship (SAR): Complex substitutions at the 7-position have been shown to be highly effective. For instance, a 7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine derivative was identified as a potent inhibitor of FLT3-ITD and, critically, also showed activity against clinically relevant drug-resistant secondary mutants like D835Y and F691L.[16] This demonstrates the tunability of the 7-position to achieve a desired target profile and overcome resistance.

Table 2: Kinase Inhibitory Activity of a 7-Substituted Imidazopyridine [16]

Compound IDTarget KinaseIC₅₀ (nM)Cellular Potency (MV4-11 cells, FLT3-ITD)
1 FLT3-ITD1.21.9 nM
1 FLT3-ITD/D835Y1.83.2 nM
1 FLT3-ITD/F691L13.018.2 nM

Compound 1 is N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine.

Conclusion and Future Outlook

The 7-methyl group is far more than a simple substituent on the imidazo[1,2-a]pyridine core; it is a strategic tool for molecular design. As demonstrated, its inclusion can dramatically enhance antiviral potency, provide critical interactions for CNS receptor selectivity, and serve as an anchor point for modifications to overcome anticancer drug resistance. The synthetic accessibility of this scaffold, particularly through modern multi-component reactions, ensures that its full potential can be readily explored.

Future research should continue to leverage this position. Exploring its impact in other therapeutic areas where imidazopyridines have shown activity—such as antitubercular[1] and anti-inflammatory agents[2]—is a logical next step. Furthermore, combining the insights from structural biology with computational modeling will enable a more predictive approach to designing next-generation 7-substituted imidazopyridine therapeutics with even greater potency and precision.

References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]

  • Li, Y., Zhang, J., Chen, Y., Wang, G., & Liu, Q. (2018). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Molecules, 23(11), 2993. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Kumar, A., Kumar, R., & Kumar, V. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Asian Journal of Organic & Medicinal Chemistry, 9(1), 1-18. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Structural & Molecular Biology, 26(8), 733-742. [Link]

  • Reyes-Gutiérrez, P. E., Rivera-Chávez, E., & González-Zamora, E. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 1. [Link]

  • Daoudi, W., Karrouchi, K., Alqarni, M., Mabkhot, Y. N., & Ansar, M. (2025). Synthesis, Single Crystal X‐Ray Diffraction Analysis, Hirshfeld Surface, and Molecular Docking Study of 7‐Methyl‐2‐phenylimidazo[1,2‐a]Pyridine‐3‐carbaldehyde. ChemistrySelect, 10(37). [Link]

  • Kumar, K., & Singh, R. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 395-412. [Link]

  • Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., & Dhulap, A. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302. [Link]

  • Gardner, M. L., Gul-i-Saman, Faridoon, & Anderson, J. C. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1649-1660. [Link]

  • Martínez, A., & González-Zamora, E. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 7(1), 1. [Link]

  • da Silva, G. V. J., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Penkowska, M., & Penkowski, M. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. TrAC Trends in Analytical Chemistry, 71, 1-10. [Link]

  • Wang, X., Zhang, L., Lakkaniga, N. R., Bharate, J. B., McConnell, N., Kharbanda, A., ... & Li, H. Y. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 144, 107129. [Link]

  • Hosseinzadeh, L., & Ghorbani-Vaghei, R. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Results in Chemistry, 5, 100808. [Link]

  • GABAA receptor positive allosteric modulator. (2023). In Wikipedia. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step synthetic pathway for the preparation of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a valuable heterocyclic building block, starting from commercially available 2-amino-4-picoline. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific literature.

The synthesis proceeds through a classical cyclocondensation to form the bicyclic core, followed by a regioselective C-3 formylation and subsequent reduction to the target alcohol. Each stage is designed to be high-yielding and scalable, with clear instructions for purification and characterization.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct stages, beginning with the formation of the imidazo[1,2-a]pyridine ring system, followed by functionalization at the electron-rich C-3 position.

Synthetic_Pathway Overall Synthesis Scheme cluster_0 start 2-Amino-4-picoline int1 7-Methylimidazo[1,2-a]pyridine start->int1  Step 1: Cyclocondensation  Bromoacetaldehyde diethyl acetal, H2O, NaHCO3, Reflux   int2 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde int1->int2  Step 2: Vilsmeier-Haack Formylation  POCl3, DMF, 0 °C to RT   final (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol int2->final  Step 3: Reduction  NaBH4, Methanol, 0 °C to RT  

Figure 1: Overall three-step synthesis of the target compound.

Part 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine (Intermediate 1)

Principle & Mechanism:

The initial step involves the construction of the fused bicyclic imidazo[1,2-a]pyridine core. This is achieved through a cyclocondensation reaction between 2-amino-4-picoline and an α-halocarbonyl compound.[1] The reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, which is more nucleophilic than the exocyclic amino group. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. Using bromoacetaldehyde (or a stable equivalent like its diethyl acetal, which hydrolyzes in situ) ensures that the C-2 and C-3 positions of the resulting imidazole ring are unsubstituted.

Experimental Protocol: Cyclocondensation
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-picoline (5.41 g, 50 mmol).

  • Solvent and Base: Add 100 mL of water followed by sodium bicarbonate (8.4 g, 100 mmol, 2.0 equiv.). Stir the mixture to achieve a suspension.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (10.8 g, 55 mmol, 1.1 equiv.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to yield 7-methylimidazo[1,2-a]pyridine as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 70-80%.

Part 2: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)

Principle & Mechanism:

This step introduces a formyl group (-CHO) onto the C-3 position of the imidazo[1,2-a]pyridine ring. The Vilsmeier-Haack reaction is a highly efficient and regioselective method for this transformation on electron-rich aromatic systems.[3][4] The reaction involves the formation of a Vilsmeier reagent, a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electron-rich C-3 position of the imidazo[1,2-a]pyridine ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis during the work-up yields the desired aldehyde.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stir bar, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition (Caution): Add phosphorus oxychloride (POCl₃) (6.9 g, 45 mmol, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. This reaction is exothermic and POCl₃ is corrosive and moisture-sensitive. Perform in a well-ventilated fume hood. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-methylimidazo[1,2-a]pyridine (3.96 g, 30 mmol) in anhydrous DMF (30 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Caution): Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Work-up: Basify the aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is ~9-10. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. If a precipitate does not form readily, extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a pure solid.

  • Characterization: Confirm the structure via NMR, IR (strong C=O stretch expected ~1680 cm⁻¹), and mass spectrometry. Expected yield: 85-95%.

Part 3: Synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Final Product)

Principle & Mechanism:

The final step is the reduction of the C-3 aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting the aromatic heterocyclic core. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent work-up with a protic solvent protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol: Aldehyde Reduction
  • Reagent Setup: In a 250 mL round-bottom flask, suspend 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (3.2 g, 20 mmol) in methanol (80 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath with magnetic stirring.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.13 g, 30 mmol, 1.5 equiv.) portion-wise over 20-30 minutes. Monitor for gas evolution (hydrogen).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Quenching: Cool the reaction back to 0 °C and slowly add ~20 mL of water to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add about 50 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield the crude product.

  • Isolation: The crude material can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography to yield (7-methylimidazo[1,2-a]pyridin-3-yl)methanol as a crystalline solid.

  • Characterization: Confirm the final structure using ¹H NMR (disappearance of aldehyde proton ~9-10 ppm, appearance of -CH₂OH protons ~4.5-5.0 ppm and -OH proton), ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected yield: 90-98%.

Summary of Reagents and Conditions

StepStarting MaterialKey ReagentsSolvent(s)TemperatureTime (h)Typical Yield (%)
12-Amino-4-picolineBromoacetaldehyde diethyl acetal, NaHCO₃WaterReflux12 - 1670 - 80
27-Methylimidazo[1,2-a]pyridinePOCl₃, DMFDMF0 °C to RT4 - 685 - 95
37-Methylimidazo[1,2-a]pyridine-3-carbaldehydeNaBH₄Methanol0 °C to RT2 - 390 - 98

Experimental Workflow Visualization

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reduction s1_setup Combine 2-Amino-4-picoline, NaHCO3, and Bromoacetaldehyde Acetal in H2O s1_react Reflux for 12-16h s1_setup->s1_react s1_workup Aqueous Work-up & DCM Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_char Characterize Intermediate 1 (NMR, MS) s1_purify->s1_char s2_vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) s1_char->s2_vilsmeier s2_react Add Intermediate 1 Stir for 4-6h s2_vilsmeier->s2_react s2_quench Quench on Ice & Basify with Na2CO3 s2_react->s2_quench s2_purify Filter/Extract & Purify s2_quench->s2_purify s2_char Characterize Intermediate 2 (NMR, IR, MS) s2_purify->s2_char s3_setup Suspend Intermediate 2 in Methanol @ 0°C s2_char->s3_setup s3_react Add NaBH4 Portion-wise Stir for 2-3h s3_setup->s3_react s3_quench Quench with Water s3_react->s3_quench s3_workup Solvent Removal & EtOAc Extraction s3_quench->s3_workup s3_purify Recrystallization/Chromatography s3_workup->s3_purify s3_char Characterize Final Product (NMR, HRMS) s3_purify->s3_char

Figure 2: Step-by-step experimental workflow diagram.

References

  • Jain, A. K., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-195. [Link]

  • Gessi, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35319–35332. [Link]

  • Kumar, R., et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 8(34), 18865-18895. [Link]

  • de la Torre, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, Article ASAP. [Link]

  • Saldabol, N. O., Popelis, J., & Slavinskaya, V. A. (2001). Formylation of Furyl-Substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 37, 1021-1025. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

Application and Protocol Guide: Selective Oxidation of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the primary alcohol, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, to its corresponding aldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates for a wide range of therapeutic areas.[1][2][3][4][5][6][7][8] The aldehyde derivative is a critical synthetic intermediate, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations. This document explores several robust and widely applicable oxidation methodologies, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Manganese Dioxide (MnO₂) oxidation. For each method, we provide a detailed, step-by-step protocol, discuss the underlying chemical principles, and offer expert insights into reaction optimization, workup procedures, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of imidazo[1,2-a]pyridine-based compounds.

Introduction: The Chemical Landscape

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a cornerstone transformation in modern organic synthesis.[9] When the substrate is a heteroaromatic compound like (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, the choice of oxidant and reaction conditions becomes even more critical. The imidazo[1,2-a]pyridine ring system, while generally stable, can be sensitive to harsh oxidizing agents or acidic/basic conditions, potentially leading to undesired side reactions or decomposition.

The benzylic-like nature of the hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine core suggests that several oxidation protocols could be effective. This guide will focus on three well-established and reliable methods that offer a balance of reactivity, selectivity, and functional group tolerance.

Strategic Selection of Oxidation Protocols

The choice of an optimal oxidation protocol is dictated by several factors including the scale of the reaction, the presence of other sensitive functional groups, and the desired purity of the final aldehyde. Below is a comparative overview of the recommended methods.

Oxidation Method Oxidizing Agent Key Advantages Potential Considerations
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chlorideMild conditions, high yields, wide functional group tolerance.[10][11][12]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[10][12]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature reaction, neutral conditions, short reaction times.[13][14][15]DMP is shock-sensitive and expensive, requires careful handling.
MnO₂ Oxidation Activated Manganese Dioxide (MnO₂)Highly selective for benzylic and allylic alcohols, mild conditions.[16][17][18][19][20]Requires a large excess of reagent, reaction times can be long.[16]
Detailed Experimental Protocols
3.1. Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable method for the synthesis of aldehydes from primary alcohols.[10][11][12] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[10][11][12] A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde.[10][12]

Diagram of the Swern Oxidation Workflow

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alcohol (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol Activation->Alcohol Alkoxysulfonium Alkoxysulfonium Salt Intermediate Alcohol->Alkoxysulfonium Aldehyde (7-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde Alkoxysulfonium->Aldehyde Base Triethylamine Base->Aldehyde DMP_Oxidation Alcohol (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol Intermediate Intermediate Complex Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde (7-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde Intermediate->Aldehyde MnO2_Oxidation Alcohol (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol Reaction Heterogeneous Reaction Alcohol->Reaction MnO2 Activated MnO₂ MnO2->Reaction Aldehyde (7-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde Reaction->Aldehyde

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution at the Indole-3-Carbinol (C3-Methanol) Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

The "C3-methanol position" typically refers to the hydroxymethyl group (


) attached to the C3 position of an indole ring  (Indole-3-carbinol or I3C). This moiety represents a unique synthetic challenge in drug development. Unlike standard benzyl alcohols, the indole-3-methanol group is electronically coupled to the nitrogen lone pair, making it exceptionally prone to ionization.

The Core Challenge: The hydroxyl group is a poor leaving group in isolation. However, upon mild activation, it departs to form a highly reactive vinylogous iminium ion (3-methyleneindolenine) , also known as an indole-3-quinone methide.

  • If uncontrolled: This intermediate reacts with itself, leading to rapid polymerization (diindolylmethanes).

  • If controlled: It serves as a potent electrophile for carbon-carbon and carbon-heteroatom bond formation, essential for synthesizing tryptamine analogs, alkaloids, and targeted oncology drugs.

This guide details the protocols to harness this reactivity selectively, avoiding the "tar" often observed in early-stage discovery.

Mechanistic Insight: The "Hidden" Intermediate

Understanding the failure mode is the first step to success. Standard


 conditions often fail because the reaction actually proceeds via an 

-like mechanism involving the ring nitrogen.
Pathway Visualization

The following diagram illustrates the critical "tipping point" between successful substitution and polymerization.

IndoleMechanism Start Indole-3-Methanol (Substrate) Activation Activated Species (-OH2+ or O-Lewis Acid) Start->Activation Acid/Catalyst Intermediate 3-Methyleneindolenine (Vinylogous Iminium) Activation->Intermediate -LG (H2O) Polymer Diindolylmethane (Oligomers/Tar) Intermediate->Polymer Reaction with Starting Material Product C3-Functionalized Target Intermediate->Product Nucleophile Attack (Trapping)

Caption: The vinylogous iminium intermediate (Red) is the bifurcation point. High concentration of nucleophile is required to outcompete dimerization.

Validated Experimental Protocols

Method A: Lewis Acid Catalysis (The "Gold Standard")

Best for: Acid-sensitive nucleophiles, complex substrates, and high-yielding late-stage functionalization. Mechanism: Indium(III) or Scandium(III) coordinates the hydroxyl oxygen, triggering ionization without harsh Brønsted acidity.

Protocol:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Solvent: Use Dichloromethane (DCM) or Acetonitrile (MeCN) . Note: THF can sometimes coordinate the catalyst, dampening reactivity.

  • Stoichiometry:

    • Indole-3-methanol: 1.0 equiv

    • Nucleophile (e.g., Indole, Thiol, Electron-rich Arene): 1.1 – 1.2 equiv

    • Catalyst:

      
       or 
      
      
      
      : 1–5 mol%
  • Execution:

    • Dissolve substrate and nucleophile in solvent (0.1 M concentration).

    • Add catalyst in one portion at 0 °C .

    • Warm to Room Temperature (RT). Reaction is typically complete in < 1 hour.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Caution: Products are often acid-sensitive; use 1%

    
     in the eluent if silica streaking occurs.
    

Why it works: Indium triflate is water-tolerant and acts as a "soft" Lewis acid, activating the benzylic-like alcohol specifically without touching other sensitive groups.

Method B: "On-Water" Reactivity (Green Chemistry)

Best for: Large-scale synthesis, simple nucleophiles (e.g., 1,3-dicarbonyls), and avoiding toxic solvents. Mechanism: Hydrophobic hydration accelerates the reaction at the organic-water interface.

Protocol:

  • Solvent: Deionized Water (degassed).

  • Additives: None (or mild surfactant like SDS if solubility is extremely poor).

  • Execution:

    • Suspend Indole-3-methanol (1.0 equiv) and Nucleophile (1.0 equiv) in water.

    • Heat to 80–100 °C with vigorous stirring.

    • The reaction mixture often turns into a melt or suspension.

  • Monitoring: Reaction time is longer (4–12 hours).

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with water/hexanes.

Validation: This method exploits the high dielectric constant of water to stabilize the transition state of the iminium ion formation, as detailed in Organic & Biomolecular Chemistry [1].

Method C: Chemical Activation (Leaving Group Conversion)

Best for: Reacting with weak nucleophiles (e.g., alcohols, weak amines) where direct displacement is too slow. Critical Safety Warning: The intermediate 3-(chloromethyl)indole is a potent alkylating agent and skin irritant. It is unstable and should be generated and used in situ.

Protocol:

  • Reagents: Use Mesyl Chloride (MsCl) /

    
     or Thionyl Chloride (
    
    
    
    )
    / Pyridine.
  • Execution (In Situ):

    • Dissolve Indole-3-methanol in anhydrous DCM at -78 °C .

    • Add base (1.2 equiv) followed by MsCl (1.1 equiv).

    • Stir for 15 mins. Do not isolate.

    • Add the Nucleophile solution via cannula.

    • Allow to warm to 0 °C slowly.

Optimization & Troubleshooting Guide

Use this decision matrix to select the correct condition for your specific substrate.

Workflow Start Start: Indole-3-Methanol Functionalization CheckNu Is the Nucleophile Acid-Sensitive? Start->CheckNu Sensitive Yes (e.g., Silyl enol ethers) CheckNu->Sensitive Yes Robust No (e.g., Indoles, Thiols) CheckNu->Robust No Lewis Use Lewis Acid Catalysis (In(OTf)3 or Sc(OTf)3) Solvent: DCM Sensitive->Lewis CheckSol Is Substrate Water Soluble? Robust->CheckSol Water Use 'On-Water' Conditions Temp: 80°C Solvent: H2O CheckSol->Water No (Suspension) Brinsted Use Brønsted Acid (p-TsOH, 5 mol%) Solvent: MeOH/DCM CheckSol->Brinsted Yes

Caption: Decision tree for selecting reaction conditions based on nucleophile stability and solubility.

Data Summary: Catalyst Performance

Comparison of conditions for the reaction of Indole-3-methanol with Indole (to form 3,3'-Diindolylmethane).

Catalyst / PromoterSolventTemp (°C)Yield (%)Notes

(1 mol%)
DCM2592% Cleanest profile; minimal oligomers.

(5 mol%)
DCM2565%Significant tar/polymerization observed.
Water (No Cat.)

10085%Green method; requires high temp.

-TsOH (10 mol%)
MeOH6078%Good for simple substrates; acid hydrolysis risk.

References

  • Organic & Biomolecular Chemistry : The synthesis of indole-3-carbinols (I3C) and their application to access unsymmetrical bis(3-indolyl)methanes. (Discusses water-mediated and mild acid pathways).

  • Frontiers in Chemistry : Acid-promoted regioselective alkylation of indoles. (Provides comparative data on Brønsted vs. Lewis acid efficiency).

  • Thieme Connect : Rapid and Mild Nucleophilic Substitution of (Indol-2-yl)methyl Electrophiles. (Highlights the instability of the intermediate and microflow solutions).

  • BenchChem : Technical Support Center: Selective Alkylation of Indoles. (General protocols for handling indole nucleophilicity and regioselectivity).

General procedure for Groebke-Blackburn-Bienaymé reaction yielding imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction Yielding Imidazo[1,2-a]pyridines

Introduction & Scope

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) used to synthesize fused imidazole heterocycles, most notably imidazo[1,2-a]pyridines .[1][2][3][4] This scaffold is considered "privileged" in medicinal chemistry due to its presence in blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and various antiviral and anticancer agents.

Unlike the classic Ugi or Passerini reactions which yield linear peptidomimetics, the GBB reaction creates a rigid, bicyclic aromatic core in a single step. This guide provides a robust, standardized protocol for researchers, emphasizing mechanistic understanding to allow for rational optimization.

Core Components:

  • Amine: 2-Aminopyridine (or related cyclic amidines like 2-aminopyrazine).[5]

  • Aldehyde: Aromatic, heteroaromatic, or aliphatic aldehydes.[6]

  • Isocyanide: Alkyl or aryl isocyanides.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction is generally accepted to be non-concerted.

Key Mechanistic Steps:

  • Schiff Base Formation: The exocyclic amine of the 2-aminopyridine condenses with the aldehyde to form an imine (Schiff base). Note: This is often the rate-determining equilibrium.

  • Activation: An acid catalyst (Lewis or Brønsted) activates the imine nitrogen.[5][7]

  • [4+1] Cycloaddition: The isocyanide performs a [4+1] cycloaddition.[7][8] The isocyanide carbon attacks the imine carbon, followed by the attack of the endocyclic pyridine nitrogen onto the isocyanide carbon.

  • Aromatization: A prototropic 1,3-H shift restores aromaticity, yielding the final product.

GBB_Mechanism Inputs Inputs: 2-Aminopyridine Aldehyde Isocyanide Imine Intermediate A: Schiff Base (Imine) Inputs->Imine Condensation (-H2O) Activated Intermediate B: Activated Iminium Imine->Activated Acid Catalyst (H+ or LA) Cyclo Intermediate C: Cyclic Adduct (Non-aromatic) Activated->Cyclo Isocyanide Attack [4+1] Cycloaddition Product Final Product: Imidazo[1,2-a]pyridine Cyclo->Product 1,3-H Shift (Re-aromatization)

Figure 1: Mechanistic pathway of the GBB reaction.[4][7][8][9][10] The formation of the Schiff base (Intermediate A) is the prerequisite for isocyanide insertion.

Critical Parameters & Optimization

Success depends heavily on the catalyst-solvent system. While the reaction can proceed without a catalyst in high-boiling solvents, catalytic methods are preferred for reproducibility and milder conditions.

Table 1: Catalyst and Solvent Selection Guide

ParameterRecommended OptionsNotes & Causality
Solvent Methanol (MeOH) , Ethanol (EtOH)Protic solvents stabilize the polar transition state and facilitate proton transfer during the final aromatization step.
Dichloromethane (DCM)Useful for solubility issues but generally results in slower reaction rates than alcohols.
Catalyst (Lewis) Sc(OTf)₃ (5-10 mol%) The "Gold Standard." Water-tolerant, strong Lewis acidity, high turnover frequency.
InCl₃, Yb(OTf)₃Good alternatives; slightly less active than Scandium.
Catalyst (Brønsted) Acetic Acid (AcOH) Often used as a co-solvent or in stoichiometric amounts. Good for large-scale but requires harder workup.
NH₄ClA "Green" solid acid alternative; mild but may require longer reaction times.
Stoichiometry 1.0 : 1.0 : 1.0-1.2Use a slight excess of Isocyanide (1.1–1.2 equiv) to drive the reaction, as isocyanides can sometimes hydrolyze or polymerize.

Standard Operating Procedure (SOP)

Protocol A: Lewis Acid Catalyzed (High Throughput/Discovery) Best for: Small scale (0.5 – 1.0 mmol), library generation, valuable starting materials.

Materials:

  • 2-Aminopyridine (1.0 equiv)[4]

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%)[6]

  • Methanol (anhydrous preferred, but not strictly required)

  • 4 mL Screw-cap vial or Microwave vial

Workflow:

  • Pre-mixing: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in Methanol (2.0 mL).

  • Imine Formation (Optional but Recommended): Stir at room temperature for 15–30 minutes. Why? This pre-forms the Schiff base, reducing side reactions.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg).

  • Isocyanide Addition: Add the Isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Seal vial and heat to 60°C for 12–16 hours.

    • Method B (Microwave): Seal and heat at 100°C for 20–30 minutes.

  • Monitoring: Check TLC (typically 50% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in DCM (10 mL) and wash with saturated NaHCO₃ (5 mL) to remove acid traces.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Workflow Step1 1. Mix Amine + Aldehyde in MeOH (1.0 mmol scale) Step2 2. Stir 20 min @ RT (Imine Formation) Step1->Step2 Step3 3. Add Catalyst (Sc(OTf)3) & Isocyanide Step2->Step3 Step4 4. Heat (60°C O/N or 100°C MW) Step3->Step4 Step5 5. Workup (DCM/NaHCO3 Wash) Step4->Step5

Figure 2: Step-by-step workflow for the Sc(OTf)₃ catalyzed GBB protocol.

Green Chemistry Variant (Catalyst-Free/Mild)

Protocol B: Ammonium Chloride Mediated Best for: Scale-up (>1g), eco-friendly requirements, acid-sensitive substrates.

  • Combine 2-Aminopyridine (1 equiv) and Aldehyde (1 equiv) in Ethanol .

  • Add NH₄Cl (10-20 mol%).

  • Add Isocyanide (1.1 equiv).

  • Stir at room temperature for 24 hours (or 50°C for 4 hours).

  • Isolation: Often, the product precipitates out of ethanol. Filter the solid and wash with cold ethanol. If no precipitate, follow standard extraction.

Troubleshooting & Validation

Validation (NMR Markers):

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm). The formed imidazo[1,2-a]pyridine C3-amino group (if secondary) typically appears as a broad singlet around 4-6 ppm, or if tert-butyl isocyanide was used, a sharp singlet ~1.4 ppm (9H).

  • ¹³C NMR: The bridgehead carbon (C8a) is a characteristic quaternary signal, typically shifted downfield.

Common Issues Table:

ProblemProbable CauseCorrective Action
No Reaction / Low Yield Poor imine formation.Pre-stir amine and aldehyde with 4Å molecular sieves before adding isocyanide.
Sticky/Tar Product Polymerization of isocyanide.Reduce temperature; add isocyanide slowly (dropwise) rather than in one portion.
Ugi Product Formation Competition from traces of acid/water (rare).Ensure solvent is relatively dry; switch to Sc(OTf)₃ which favors GBB over Ugi.
Aliphatic Aldehyde Failure Aldol condensation / tautomerization.Use a higher catalyst loading (10 mol%) or switch to microwave heating to outcompete side reactions.

References

  • Original Discovery (Simultaneous Reports - 1998)

    • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines..."[7] Synlett, 1998(6), 661-663. Link

    • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines..." Tetrahedron Letters, 1998, 39(22), 3635-3638. Link

    • Bienaymé, H., et al.[7] "A New Heterocyclic Multicomponent Reaction..." Angewandte Chemie Int. Ed., 1998, 37(16), 2234-2237. Link

  • Mechanistic & Catalyst Reviews

    • Devi, N., et al. "Groebke–Blackburn–Bienaymé reaction: a review." Tetrahedron, 2015. Link

    • Longo, J. M., et al. "A Comparative Study on the Groebke-Blackburn-Bienaymé... Catalyzed by Rare Earth Triflates."[6][8][11][12] Journal of the Brazilian Chemical Society, 2018. Link

  • Green Chemistry Protocols

    • Shaabani, A., et al. "Green and efficient synthesis... in water."[2] Tetrahedron Letters, 2008. Link

Sources

Application Note: Conversion of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The conversion of (7-methylimidazo[1,2-a]pyridin-3-yl)methanol (hereafter referred to as Alcohol 1 ) to its corresponding alkyl halides is a pivotal transformation in the synthesis of GABA-A receptor modulators and other bioactive heterocycles. This scaffold features an electron-rich fused bicyclic system that presents unique challenges during halogenation:

  • Acid Sensitivity: The N1-bridgehead nitrogen is basic; strong acid generated during reaction (e.g., HCl from

    
    ) will protonate the ring, altering solubility and reactivity.
    
  • Nucleophilic Scavenging: The C3 position is electronically connected to the bridgehead nitrogen, creating a "benzylic-like" resonance stabilization. The resulting halides are potent alkylating agents (electrophiles) and are prone to self-alkylation (polymerization) if stored as free bases.

  • Regioselectivity: While the hydroxymethyl group is the primary target, the electron-rich C3 position can be susceptible to electrophilic attack if reagents are not carefully controlled.

This guide details two validated protocols: Thionyl Chloride Activation (Method A) for chlorides and the Appel Reaction (Method B) for bromides/chlorides under mild conditions.

Mechanistic Pathway & Strategy

The transformation relies on converting the poor leaving group (


) into an activated leaving group (

or

), followed by nucleophilic displacement by halide (

).
DOT Diagram: Reaction Mechanism & Logic Flow

ReactionMechanism Substrate (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Alcohol 1) Activation Activation Step (Leaving Group Formation) Substrate->Activation + SOCl2 or CBr4/PPh3 Intermed_Salt Activated Intermediate (Chlorosulfite or Oxyphosphonium) Activation->Intermed_Salt Displacement Nucleophilic Displacement (SN2 / SNi) Intermed_Salt->Displacement Release of SO2 or OPPh3 Product_Salt Product (Salt Form) Stable Solid Displacement->Product_Salt In acidic media (HCl/HBr) Product_Base Product (Free Base) Unstable / Reactive Product_Salt->Product_Base Neutralization (NaHCO3) *RISK OF POLYMERIZATION*

Figure 1: Mechanistic pathway highlighting the critical stability divergence between the salt form and the free base.

Experimental Protocols

Method A: Chlorination via Thionyl Chloride ( )

Best for: Scalable synthesis, formation of the stable hydrochloride salt. Precaution: Generates ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

gas.[1] Requires efficient ventilation.
Materials
  • Substrate: (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform

  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride), suspend Alcohol 1 (1.0 g, 6.17 mmol) in anhydrous DCM (10 mL).

    • Note: The starting material may not fully dissolve initially.[1]

  • Addition: Cool the suspension to

    
     using an ice bath. Add 
    
    
    
    (0.9 mL, ~12.3 mmol) dropwise over 10 minutes.
    • Observation: The reaction is exothermic.[2] A transient clear solution may form as the intermediate alkyl chlorosulfite is generated, followed by precipitation of the hydrochloride salt.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Note that the chloride product often streaks on silica due to the basic nitrogen.

  • Work-up (Critical Branch Point):

    • Option 1 (Isolation as HCl Salt - Recommended): Add diethyl ether (20 mL) to the reaction mixture to maximize precipitation. Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold ether. Dry under vacuum.

    • Option 2 (Free Base - Use Immediately): Concentrate the reaction mixture to dryness. Redissolve in DCM and wash quickly with cold saturated

      
      . Dry organic layer over 
      
      
      
      , filter, and concentrate. Do not store.

Yield Expectation: 85–95% (as HCl salt).

Method B: Bromination via Appel Reaction ( )

Best for: Mild conditions, acid-sensitive substrates (though less relevant here, it avoids harsh HCl gas), and generating bromides.

Materials
  • Substrate: (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM (Anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve Alcohol 1 (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (
    
    
    
    concentration) under nitrogen.
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (1.2 equiv) portion-wise over 15 minutes.
    • Why: Adding

      
       slowly controls the exotherm and prevents side reactions.
      
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT and stir for 2 hours.
    
  • Work-up:

    • Concentrate the solvent to

      
       volume.
      
    • Add diethyl ether to precipitate triphenylphosphine oxide (

      
      ). Filter off the solid.
      
    • Concentrate the filtrate.[3] Purify via flash column chromatography (neutral alumina is preferred over silica to prevent decomposition) using a gradient of EtOAc/Hexanes.

Stability & Handling Data

The stability of the resulting halide is the single most critical factor in this workflow.

ParameterHydrochloride Salt formFree Base form
State Crystalline Solid (White/Off-white)Oil or Amorphous Solid
Storage Stable at

(Desiccated)
Unstable at RT (Polymerizes < 24h)
Reactivity Latent ElectrophileActive Electrophile (Alkylating Agent)
Handling Can be weighed in air (hygroscopic)Handle in solution immediately

Self-Validating Check:

  • If your product turns pink or dark brown upon drying, decomposition (polymerization) has occurred.

  • Corrective Action: Always maintain the product as the HCl salt until the exact moment of the next coupling reaction.

Troubleshooting & Optimization

Workflow Logic: Decision Matrix

Optimization Start Start: Alcohol to Halide Check1 Is the substrate acid-sensitive? Start->Check1 MethodA Method A: SOCl2 (Forms HCl Salt) Check1->MethodA No (Standard) MethodB Method B: Appel (CBr4/PPh3) (Neutral Conditions) Check1->MethodB Yes (Rare) Result1 Precipitate formed? MethodA->Result1 Action1 Filter & Wash (Ether) Target: HCl Salt Result1->Action1 Yes Action2 Evaporate & Use Crude Do NOT Neutralize Result1->Action2 No

Figure 2: Decision matrix for selecting the optimal halogenation route.

  • Issue: Low Yield / Sticky Solid.

    • Cause: Hygroscopic nature of the HCl salt absorbing water from air.

    • Fix: Dry the precipitate under high vacuum (

      
      ) for 12 hours. Use a 
      
      
      
      drying pistol if necessary.
  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of the starting alcohol in DCM.

    • Fix: Add a catalytic amount of DMF (Dimethylformamide) to the

      
       reaction (Vilsmeier-Haack-like activation) or switch solvent to Chloroform and reflux gently.
      

References

  • General Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015, 51 , 1555-1575.[4] Link

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14 , 801-811. Link

  • Thionyl Chloride Protocols: "Reaction of Alcohols with Thionyl Chloride." Organic Chemistry Portal. Link

  • Stability of Chloromethyl-Heterocycles: (Analogous Chemistry) Journal of Medicinal Chemistry, 2012, 55(22), 9847–9855. (Describing the handling of reactive benzylic-like heterocyclic chlorides).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMP-7M-003 Status: Open Subject: Yield Optimization & Troubleshooting for C3-Hydroxymethylation of 7-Methylimidazo[1,2-a]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Synthetic Strategy

You are likely encountering yield attrition at two specific bottlenecks: the regioselectivity of the initial cyclization or the stability of the intermediate aldehyde during the Vilsmeier-Haack sequence.

While direct hydroxymethylation (using formaldehyde/acid) appears attractive, it notoriously suffers from low yields due to the formation of bis-substituted byproducts. For high-purity applications (drug development), we recommend the Stepwise Vilsmeier-Reduction Protocol . This route offers the highest regiocontrol and scalability.

The Recommended Pathway
  • Cyclization: Condensation of 2-amino-4-picoline with chloroacetaldehyde.

  • Formylation: Vilsmeier-Haack reaction to install the C3-aldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to the target alcohol.

Module 1: Visualizing the Workflow

The following diagram outlines the critical decision points and reaction flow.

SynthesisWorkflow Start 2-Amino-4-picoline Intermediate1 7-Methylimidazo [1,2-a]pyridine Start->Intermediate1 Cyclization Reagent1 Chloroacetaldehyde (NaHCO3, EtOH, Reflux) Reagent1->Intermediate1 Intermediate2 C3-Aldehyde Intermediate Intermediate1->Intermediate2 Formylation Reagent2 Vilsmeier-Haack (POCl3 / DMF) Reagent2->Intermediate2 Product Target Alcohol (C9H10N2O) Intermediate2->Product Reduction Reagent3 NaBH4 / MeOH (0°C) Reagent3->Product

Figure 1: Optimized synthetic workflow for (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol.

Module 2: Step-by-Step Optimization Guide

Phase 1: The Cyclization (Ring Formation)

Objective: Synthesize the 7-methylimidazo[1,2-a]pyridine core. Common Yield: 65-75% (Target: >85%)

  • The Chemistry: The exocyclic amine of 2-amino-4-picoline attacks the aldehyde of chloroacetaldehyde, followed by ring closure at the ring nitrogen.

  • Critical Optimization:

    • Reagent Quality: Chloroacetaldehyde is supplied as a 50% aqueous solution. It polymerizes on storage. Action: Depolymerize by gentle heating or use fresh commercial stock. Old reagent leads to dark, tarry mixtures.

    • Base Selection: Use NaHCO₃ (solid) in refluxing ethanol. Stronger bases (NaOH) promote polymerization of the haloaldehyde.

    • Workup: Evaporate EtOH, suspend residue in water, and extract with DCM. Do not acidify during workup; the product is basic.

Phase 2: Vilsmeier-Haack Formylation

Objective: Install the formyl group at C3. Common Yield: 50-60% (Target: >80%)

  • The Chemistry: The electron-rich C3 position attacks the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Troubleshooting Low Yields:

    • Temperature Control: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic. It must be done at 0°C . However, the addition of the substrate often requires warming to room temperature or 60°C to drive conversion.

    • The Hydrolysis Trap: This is the most common point of failure. The intermediate iminium salt is stable. Quenching requires buffering.[1]

      • Protocol: Pour the reaction mixture into ice/water containing sodium acetate or saturated Na₂CO₃ .

      • Why? Acidic hydrolysis can degrade the electron-rich ring. Maintain pH 7-8 during the quench.

Phase 3: Reduction to Alcohol

Objective: Convert C3-CHO to C3-CH₂OH. Common Yield: >90%

  • Reagent: Sodium Borohydride (NaBH₄) is superior to LiAlH₄. It is milder and chemoselective.[2]

  • Solvent: Methanol is preferred.

  • Protocol:

    • Dissolve aldehyde in MeOH (0°C).

    • Add NaBH₄ (0.5 - 1.0 equiv) portion-wise.

    • Monitor by TLC (Aldehyde moves faster than alcohol).

    • Quench: Acetone (to destroy excess hydride) followed by water.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Troubleshooting Q1 Is the final product dark/tarry? Q2 Is the yield < 40%? Q1->Q2 No Sol1 Oxidation/Polymerization. Use fresh Chloroacetaldehyde. Perform Vilsmeier under N2. Q1->Sol1 Yes Q3 Problem at Cyclization? Q2->Q3 Yes Sol2 Check pH during Vilsmeier quench. Must be pH 7-8. Acidic quench destroys product. Q3->Sol2 Vilsmeier Step Sol3 Incomplete Reduction. Ensure NaBH4 is dry. Switch solvent to MeOH. Q3->Sol3 Reduction Step

Figure 2: Troubleshooting logic for common synthetic failures.

Frequently Asked Questions

Q: Can I use formaldehyde and acid to add the alcohol directly? A: While theoretically possible (Manasse reaction), the 7-methyl group activates the ring, often leading to bis-hydroxymethylation (at C3 and potentially C5) or dimerization (methylene bridges). The stepwise Vilsmeier route guarantees C3 regioselectivity.

Q: My Vilsmeier product is not precipitating upon water addition. A: The 7-methyl substituent increases lipophilicity slightly, but the iminium salt might still be soluble.

  • Fix: Neutralize the aqueous solution to pH 8-9 using NaOH or Na₂CO₃. The free base aldehyde should precipitate. If not, extract with Ethyl Acetate.[3]

Q: The alcohol product is unstable on the shelf. A: Imidazopyridine alcohols can be prone to air oxidation back to the aldehyde or dehydration.

  • Storage: Store under Argon at -20°C.

  • Stabilization: Conversion to the hydrochloride salt (using HCl in ether) often improves solid-state stability significantly.

Module 4: Comparative Data

ParameterStandard ConditionsOptimized Conditions Impact on Yield
Cyclization Base NaOH / KOHNaHCO₃ or Na₂CO₃ Prevents polymerization of chloroacetaldehyde (+15%)
Vilsmeier Temp Reflux (100°C)60°C Reduces tar formation (+10%)
Quench pH Uncontrolled (Acidic)Buffered (pH 7-8) Prevents ring degradation (+20%)
Reducing Agent LiAlH₄NaBH₄ Safer, easier workup, less side reactions

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Recent Developments in Synthesis of Imidazo[1,2-a]pyridines.[4][5][6][7][8][9][10][11][12]

    • Source: Chemistry & Biology Interface, 2021.[7]

    • URL:

  • Vilsmeier-Haack Optimization

    • Title: Vilsmeier-Haack Transformations under Non-Classical Conditions.[2]

    • Source: International Association of Advanced M
    • URL:

  • Reduction Protocols

    • Title: Process for preparing pyridinemethanol compounds (P
    • Source: Google Patents (Describes analogous reduction of pyridine-3-carbaldehydes).
    • URL:

  • Green Chemistry Alternatives (Contextual)

    • Title: Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions.[8]

    • Source: Green Chemistry (RSC), 2016.
    • URL:

Sources

Minimizing side reactions during imidazo[1,2-a]pyridine C3-hydroxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists and process scientists who are optimizing the C3-functionalization of imidazo[1,2-a]pyridine scaffolds. While this heterocycle is a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem, its electron-rich C3 position is notoriously prone to over-reaction.

This guide systematically addresses the causality of common side reactions—specifically dimerization and over-oxidation—and provides a self-validating framework to isolate the target primary alcohol with high fidelity.

Diagnostic Dashboard: Quantitative Condition Matrix

To minimize side reactions, one must strictly control the formaldehyde source, solvent, and pH. The table below summarizes how different parameters shift the product distribution between the target C3-hydroxymethyl product and the most common side product (the bis-methane dimer).

Reaction System (C1 Source)Additive / CatalystSolventTemp (°C)Target Yield (Hydroxymethyl)Side Product Yield (Bis-methane Dimer)
Aqueous Formaldehyde (37%) Acetic Acid + TFA (cat.)AcOH45< 10%60–72% (Major)
Glyoxylic Acid NaHCO₃ (10 mol%)H₂O90Trace90–96% (Major)
KIO₄ + Ethylene Glycol None (Neutral)H₂O/CH₃CN2585–95% (Major) < 5%
KIO₄ + Glycerol None (Neutral)H₂O/CH₃CN60Trace> 85% (Major)

Deep-Dive Troubleshooting: Mechanistic Causality

Issue A: Excessive Formation of Bis(imidazo[1,2-a]pyridin-3-yl)methane (Dimerization)

The Causality: The C3 position of imidazo[1,2-a]pyridine is highly nucleophilic. When the target 3-(hydroxymethyl)imidazo[1,2-a]pyridine is successfully formed, the newly appended hydroxyl group can be easily protonated under acidic conditions (e.g., when using acetic acid or TFA). This protonation leads to the rapid elimination of water, generating a highly reactive, resonance-stabilized iminium/carbocation intermediate. A second equivalent of unreacted imidazo[1,2-a]pyridine rapidly attacks this electrophile, forming the bis-methane dimer . Elevated temperatures (>60°C) thermodynamically drive this dehydration-coupling sequence.

The Solution:

  • Shift to Neutral Conditions: Avoid strong Brønsted acids.

  • Controlled Formaldehyde Release: Instead of using bulk aqueous formaldehyde, utilize the KIO₄/ethylene glycol system. KIO₄ oxidatively cleaves ethylene glycol (the Malaprade reaction) to generate formaldehyde slowly in situ. This prevents local concentration spikes that drive the kinetic formation of the iminium intermediate .

Issue B: Over-oxidation to C3-Formyl Derivatives

The Causality: Hydroxymethyl groups on electron-rich heterocycles are highly susceptible to further oxidation. If the reaction utilizes transition metal catalysts (e.g., Cu or Ru) under an aerobic atmosphere, or if excess strong oxidants are present without a sacrificial reductant, the primary alcohol will rapidly oxidize to imidazo[1,2-a]pyridine-3-carbaldehyde.

The Solution:

  • Maintain strict stoichiometric control of the oxidant if using an in situ generation method. Ensure the diol (ethylene glycol) is in slight excess relative to the periodate to quench oxidative potential once the formaldehyde is generated.

Visualizing the Reaction Logic

The following diagram illustrates the divergent mechanistic pathways that dictate product distribution based on your chosen reaction conditions.

Pathway IP Imidazo[1,2-a]pyridine C3_Attack Electrophilic Attack at C3 IP->C3_Attack HCHO Formaldehyde Source (e.g., KIO4/Ethylene Glycol) HCHO->C3_Attack Target 3-(Hydroxymethyl)imidazo[1,2-a]pyridine (Target Product) C3_Attack->Target Mild conditions (Neutral pH, 25°C) Iminium Iminium / Carbocation Intermediate Target->Iminium Acidic pH or High Temperature OverOx C3-Formyl Derivative (Over-oxidation) Target->OverOx Excess Oxidant (e.g., O2/Cu, I2) Dimer Bis(imidazo[1,2-a]pyridin-3-yl)methane (Major Side Product) Iminium->Dimer + Unreacted Imidazo[1,2-a]pyridine (Nucleophilic attack)

Divergent mechanistic pathways in imidazo[1,2-a]pyridine C3-hydroxymethylation.

Standard Operating Procedure (SOP): Optimized Metal-Free C3-Hydroxymethylation

This protocol utilizes the KIO₄/ethylene glycol system to suppress dimerization and maximize the yield of the hydroxymethyl target. It is designed as a self-validating system; built-in observational checks ensure the reaction remains on the correct mechanistic pathway.

Reagents:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv, 1.0 mmol)

  • Ethylene glycol (1.5 equiv, 1.5 mmol)

  • Potassium periodate (KIO₄) (1.2 equiv, 1.2 mmol)

  • Solvent: CH₃CN / H₂O (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol) in 2.0 mL of CH₃CN.

  • Diol Addition: Add ethylene glycol (1.5 mmol) to the solution and stir for 5 minutes at room temperature (25°C).

  • Oxidant Addition (Critical Step): Dissolve KIO₄ (1.2 mmol) in 2.0 mL of H₂O. Add this aqueous solution dropwise to the reaction mixture over 10 to 15 minutes.

    • Causality Note: Dropwise addition ensures the Malaprade cleavage of ethylene glycol occurs gradually. This keeps the steady-state concentration of formaldehyde low, preventing the kinetic cascade that leads to dimerization.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The reaction typically reaches completion within 2–4 hours.

    • Self-Validation Check: If a highly non-polar, intensely blue-fluorescent spot (indicative of the bis-methane dimer) begins to appear on the TLC plate under 254 nm UV light, immediately lower the reaction temperature to 15°C using a cold water bath to arrest the dehydration pathway.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize any unreacted periodate. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-(hydroxymethyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde instead of the KIO₄/Ethylene Glycol system? A: Yes, but it is highly discouraged if your goal is strict mono-hydroxymethylation. Paraformaldehyde requires heating (often >60°C) or basic/acidic depolymerization to release formaldehyde. Heating imidazo[1,2-a]pyridines in the presence of formaldehyde significantly increases the kinetic rate of the iminium formation, typically resulting in a 20-40% yield of the dimer side-product.

Q: Why did my reaction turn dark brown and yield a complex mixture? A: This is indicative of oxidative degradation. Imidazo[1,2-a]pyridines are electron-rich and sensitive to strong oxidants. If you used excess KIO₄ without enough ethylene glycol to consume it, the unreacted periodate likely oxidized the heterocyclic core. Always ensure the diol is in slight excess relative to the oxidant.

Q: I am trying to scale this up to 50 grams. Is the KIO₄ method safe? A: While KIO₄ is generally safer than organic peroxides, periodate oxidations are exothermic. On a 50-gram scale, the dropwise addition of KIO₄ must be coupled with an ice-water bath to maintain the internal temperature strictly below 30°C. Thermal runaway will not only pose a safety hazard but will also push the reaction pathway entirely toward the bis-methane dimer.

References

  • A Facile and Efficient Synthesis of bis(Imidazo[1,2-a]pyridin-3-yl)methane and Vinyl Derivatives. Letters in Organic Chemistry.[Link]

  • Base-Catalyzed Aqueous Methylenation of Imidazo[1,2‑a]pyridines with Glyoxylic Acid: Synthesis of Bis(imidazo[1,2‑a]pyridin-3-yl)methanes. The Journal of Organic Chemistry.[Link]

  • KIO₄-mediated Selective Hydroxymethylation/Methylenation of Imidazo-Heteroarenes: A Greener Approach. ResearchGate (Chemistry Europe).[Link]

Technical Support Center: Recrystallization of 7-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Subject: Optimization of Solvent Systems for 7-Methylimidazo[1,2-a]pyridine Scaffolds Reference ID: TSC-REC-7MIP-001

Executive Summary & Chemical Context

7-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle containing a bridgehead nitrogen. Its purification is critical in drug discovery (e.g., Zolpidem analogues) but presents specific challenges due to its moderate lipophilicity (logP ~2.1) and basic nitrogen (pKa ~5-6).

This guide addresses the three most common failures reported by our users:

  • Oiling Out: The product separates as a second liquid phase rather than a solid crystal.

  • Polymorphism: Inconsistent melting points due to solvent-mediated phase changes.

  • Occluded Impurities: Colored byproducts (often oxidized polymers) trapping within the crystal lattice.

Solvent Selection Matrix (The "Why")

The 7-methyl group increases lipophilicity compared to the parent imidazo[1,2-a]pyridine, making water an excellent anti-solvent but a poor primary solvent. The decision logic relies on matching the Hansen Solubility Parameters (HSP) of the solvent to the solute's aromatic and polar domains.

Table 1: Recommended Solvent Systems
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95-99%) PrimaryHigh Best balance of polarity. Dissolves the basic nitrogen via H-bonding while accommodating the aromatic core.
EtOH / Water BinaryHigh The "Gold Standard." Water acts as a strong anti-solvent to force precipitation upon cooling.
Ethyl Acetate / Hexane BinaryMedium Good for highly lipophilic derivatives (e.g., with large aryl substituents at C2/C3).
Acetonitrile (MeCN) PrimaryMedium Useful if the compound forms solvates with alcohols. High dielectric constant (

) aids in purifying polar impurities.
Toluene PrimaryLow Only for very lipophilic derivatives. Risk of solvate formation is high.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on your specific derivative's behavior.

SolventSelection Start Start: 7-Methylimidazo[1,2-a]pyridine Derivative Purification SolubilityCheck Check Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Protocol A: Add Water dropwise at reflux until turbidity Soluble->AddWater Yes TryEtOAc Try Ethyl Acetate (Reflux) Soluble->TryEtOAc No (Insoluble) Evap Concentrate Volume or Switch to MeCN Soluble->Evap Too Soluble (Cold) Cooling Slow Cool to RT then 0°C AddWater->Cooling SolubleEtOAc Soluble? TryEtOAc->SolubleEtOAc AddHexane Protocol B: Add Hexane/Heptane as anti-solvent SolubleEtOAc->AddHexane Yes SolubleEtOAc->Evap No

Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product is 'Oiling Out' instead of crystallizing."

Diagnosis: This is the most frequent issue with fused heterocycles. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Essentially, your compound melts/separates as an oil in the solvent mixture before it can organize into a crystal lattice.

Corrective Protocol (The "Re-heat & Seed" Method):

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely into a clear solution.

  • Adjust Solvent: If using EtOH/Water, add a small amount of pure EtOH to slightly increase solubility. Causality: This moves the system out of the metastable oiling zone.

  • Temperature Control: Cool the solution very slowly (e.g., 5°C per 10 mins). Rapid cooling promotes oiling.

  • Seeding: At a temperature slightly below the saturation point (but above the oiling point), add a "seed crystal" of pure product.

    • Note: If you lack seed crystals, scratch the glass wall with a glass rod. The micro-abrasions provide nucleation sites.

Issue 2: "The crystals are highly colored (yellow/brown) but NMR shows >95% purity."

Diagnosis: Imidazo[1,2-a]pyridines are prone to trace oxidation, forming highly conjugated, colored oligomers that adsorb onto the crystal surface.

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in hot Ethanol.

    • Add Activated Carbon (Neutral) —approx. 5-10 wt% of the substrate mass. Avoid acidic carbon, as it may protonate the pyridine nitrogen and reduce recovery.

    • Reflux for 15 minutes.

    • Hot Filtration: Filter through a Celite pad while hot. If the solution cools during filtration, the product will crystallize in the filter funnel.

  • Recrystallize: Proceed with the standard cooling protocol on the clear filtrate.

Issue 3: "I am getting low recovery yields (<50%)."

Diagnosis: The solubility curve is likely too flat (the compound is too soluble even in cold solvent), or the anti-solvent ratio is incorrect.

Corrective Protocol:

  • The "Cloud Point" Titration:

    • Dissolve 1g of compound in the minimum amount of hot solvent (e.g., EtOH).

    • Add hot anti-solvent (e.g., Water) dropwise until a persistent cloudiness (turbidity) appears.

    • Add one drop of the primary solvent (EtOH) to clear the solution.

    • Allow to cool. This ensures the solution is exactly at saturation, maximizing yield upon cooling.

Advanced Workflow: Rescuing an "Oiled Out" Reaction

When a reaction oils out, it often traps impurities. The following logic gate describes how to recover from this state without discarding the batch.

OilingOutRescue OiledState State: Oiled Out (Two Liquid Phases) Reheat Step 1: Reheat to Reflux (Clear Solution) OiledState->Reheat AddSolvent Step 2: Add 10-20% more Primary Solvent (EtOH) Reheat->AddSolvent Increase Solubility SlowCool Step 3: Slow Cool with Agitation AddSolvent->SlowCool Seed Step 4: Add Seed Crystal at T = 40-50°C SlowCool->Seed Before Oiling Result Crystalline Solid Seed->Result

Caption: Step-by-step rescue protocol for converting an oiled-out mixture into crystalline solid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general heterocycle purification).

  • Sadozai, S. K., et al. (2013). "Synthesis and biological evaluation of 7-methylimidazo[1,2-a]pyridine derivatives." Journal of Chemical Research.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" mechanisms and troubleshooting).

  • Sumalatha, Y., et al. (2009). "Synthesis and spectral characterization of zolpidem related substances." Arkivoc. (Details purification of Zolpidem, a 7-methylimidazo[1,2-a]pyridine derivative, using recrystallization techniques).

Overcoming regioselectivity issues in 7-methylimidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 7-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its functionalization, particularly for substituted derivatives like 7-methylimidazo[1,2-a]pyridine, presents unique regioselectivity challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Inherent Regioselectivity of the Imidazo[1,2-a]pyridine Core

The key to troubleshooting functionalization reactions on the 7-methylimidazo[1,2-a]pyridine scaffold lies in understanding the electronic properties of the parent imidazo[1,2-a]pyridine ring system.

Question: Why is the C3 position the most common site for electrophilic and radical substitution?

Answer: The high reactivity of the C3 position is a result of the electronic nature of the fused heterocyclic system. The nitrogen atom at position 4 (the bridgehead nitrogen) donates electron density into the imidazole ring, significantly increasing the electron density at the C3 position. This makes C3 highly susceptible to attack by electrophiles and radical species.

Computational studies and extensive experimental evidence have consistently shown that the C3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system.[4][5] The stability of the resulting cationic intermediate (in the case of electrophilic attack) is a key factor. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring.[4][5]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 7-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine-3-methanol

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyridine scaffold is ubiquitous, serving as the core for blockbuster drugs like Zolpidem.[1][2] However, the choice between a 6-methyl and 7-methyl substituent is rarely arbitrary. It is a deliberate decision that alters the electronic landscape of the pyrimidine ring, directly impacting the reactivity of the 3-hydroxymethyl (3-methanol) handle.

The Bottom Line:

  • 6-Methyl Isomer: Exhibits higher nucleophilicity at the C3 position and greater stabilization of carbocationic intermediates. This makes the 3-methanol group significantly more reactive toward SN1-type substitutions (e.g., conversion to alkyl chlorides or mesylates).[1]

  • 7-Methyl Isomer: Displays a more electron-deficient character relative to the 6-isomer. The 3-methanol group is more stable (less prone to solvolysis) but requires harsher conditions for oxidation to the aldehyde.

This guide dissects the molecular orbital (MO) logic behind these differences and provides validated protocols for manipulating these substrates.

Electronic Landscape: The "Why" Behind the Reactivity

To understand the reactivity of the 3-methanol group, we must analyze how the methyl groups communicate with the C3 position through the aromatic π-system.

Resonance Transmission

The imidazo[1,2-a]pyridine ring is π-excessive. The bridgehead nitrogen (N4) donates electron density into the 5-membered ring.

  • 6-Methyl (Conjugated Stabilization): The C6 position is electronically linked to the bridgehead nitrogen (N4). A methyl group here acts as a weak electron donor (+I effect), which pushes electron density toward N4, which in turn feeds the C3 position.[1] This creates a "push-pull" system that stabilizes positive charge buildup at C3 (critical for substitution reactions of the alcohol).

  • 7-Methyl (Inductive Isolation): The C7 position is electronically "meta-like" relative to the bridgehead nitrogen's resonance flow. While it still provides inductive donation, it lacks the direct orbital overlap required to effectively stabilize a transient cation at C3.

Visualization of Electronic Flow

The following diagram illustrates the resonance contribution and the resulting activation of the C3-methanol group.

ElectronicEffectscluster_6Me6-Methyl Isomer (High Reactivity)cluster_7Me7-Methyl Isomer (Lower Reactivity)Me66-Methyl (+I)Ring6Imidazo[1,2-a]pyridine CoreMe6->Ring6Strong ConjugationC3_6C3-CH2-OHRing6->C3_6e- Density PushCation6Stabilized C3 Cation(Fast S_N1)C3_6->Cation6Leaving Group DepartureMe77-Methyl (+I)Ring7Imidazo[1,2-a]pyridine CoreMe7->Ring7Weak InductiveC3_7C3-CH2-OHRing7->C3_7Less e- PushCation7Destabilized C3 Cation(Slow S_N1)C3_7->Cation7High Barrier

Caption: Comparative electronic influence of methyl positioning on the stability of the C3-benzylic-like cation.

Synthetic Accessibility & Reactivity Data[1]

Synthesis of the 3-Methanol Scaffold

Direct synthesis via the Groebke-Blackburn-Bienaymé (GBB) reaction usually yields the amine. For the alcohol, the industry standard is the Vilsmeier-Haack Formylation followed by Reduction .

Precursor Selection:

  • For 6-Methyl: Start with 2-amino-5-methylpyridine .[1]

  • For 7-Methyl: Start with 2-amino-4-methylpyridine .[1]

(Note: Confusion often arises here. The numbering shifts upon ring closure. 5-Me-pyridine becomes 6-Me-imidazopyridine).[1]

Comparative Reactivity Table[1]
Reaction Type6-Methyl-IMP-3-MeOH7-Methyl-IMP-3-MeOHMechanistic Insight
Oxidation (MnO2) Fast (1-2 h)Moderate (3-4 h)Electron-rich ring facilitates H-abstraction/hydride transfer mechanisms.[1]
Chlorination (SOCl2) Very Fast (Exothermic)Standard 6-Me stabilizes the intermediate carbocation/iminium ion, accelerating the SN1 pathway.[1]
Acylation (Ac2O) High Yield (>90%)High Yield (>85%)Nucleophilicity of the -OH is similar, but 6-Me is slightly more basic at N1, catalyzing the reaction.[1]
Stability (Acid) Prone to dimerizationStableThe 6-Me isomer can self-condense via the C3 cation to form bis-imidazo dimers in strong acid.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots do not match the description, stop and re-evaluate reagents (particularly the dryness of DMF).

Protocol A: Vilsmeier-Haack Formylation (Aldehyde Synthesis)

Target: Convert parent methyl-imidazo[1,2-a]pyridine to the 3-carbaldehyde.[1]

  • Reagent Prep: In a flame-dried flask under Ar, cool DMF (3.0 equiv) to 0 °C. Dropwise add POCl3 (1.2 equiv) . Checkpoint: The solution should turn pale yellow and viscous (Vilsmeier salt formation).

  • Addition: Dissolve the starting material (6-Me or 7-Me imidazopyridine) in minimal DMF and add dropwise to the salt.

  • Reaction: Warm to RT, then heat to 60 °C for 3 hours .

    • 6-Me Observation: Darkens rapidly to orange/red.

    • 7-Me Observation: Remains lighter yellow/orange.

  • Quench: Pour into ice water. Basify with saturated Na2CO3 to pH 8.

  • Workup: Filter the precipitate. The 6-Me aldehyde typically precipitates faster due to lower solubility.

Protocol B: Reduction to 3-Methanol

Target: Selective reduction of the aldehyde.

  • Dissolution: Suspend the 3-formyl derivative (1.0 equiv) in MeOH (0.2 M) .

  • Reduction: Add NaBH4 (1.5 equiv) in portions at 0 °C.

    • Caution: Evolution of H2 gas.

  • Monitoring: Stir at RT for 30 mins. TLC (5% MeOH/DCM) should show a significant Rf drop (Aldehyde ~0.6 -> Alcohol ~0.3).[1]

  • Workup: Quench with acetone (scavenges excess borohydride), concentrate, and partition between DCM/Water.

  • Purification: Recrystallize from EtOAc/Hexanes. Do not use silica chromatography for the 6-Me isomer if possible; it degrades/polymerizes on acidic silica.

Workflow Visualization

ExperimentalWorkflowcluster_checkQuality Control CheckpointsstartStart: 2-Aminopyridine Precursorstep1Condensation(Chloroacetaldehyde, Reflux)start->step1inter1Parent Imidazo[1,2-a]pyridinestep1->inter1step2Vilsmeier-Haack(POCl3/DMF, 60°C)inter1->step2Electrophilic Subst.qc1QC1: 1H NMRCheck C3-H disappearanceinter1->qc1inter23-Formyl Intermediatestep2->inter2step3Reduction(NaBH4, MeOH, 0°C)inter2->step3Hydride TransferproductFinal Product:Imidazo[1,2-a]pyridine-3-methanolstep3->productqc2QC2: TLCAldehyde (High Rf) -> Alcohol (Low Rf)step3->qc2

Caption: Step-by-step synthetic pathway with integrated Quality Control (QC) checkpoints.

References

  • Goel, R., et al. (2023).[1] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[3][4] PMC. Available at: [Link]

  • Bagdi, A. K., et al. (2021).[1][5] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.[1][5] ACS Omega. Available at: [Link][1]

  • Perveen, S., et al. (2011).[1] 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity. European Journal of Medicinal Chemistry.[6] Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link][1]

Mass spectrometry fragmentation pattern of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS: 1216294-32-4 Molecular Formula:


Exact Mass:  162.0793 Da

This guide analyzes the fragmentation behavior of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a critical pharmacophore intermediate often observed in the synthesis of gastric acid secretion inhibitors (e.g., potassium-competitive acid blockers).

The analysis compares two primary analytical "alternatives": High-Resolution ESI-MS/MS (Q-TOF/Orbitrap) versus Electron Impact (EI) MS . While EI provides spectral fingerprinting, ESI-MS/MS is the superior method for biological matrices due to the lability of the hydroxymethyl group.

Structural Numbering & Ionization Sites

The imidazo[1,2-a]pyridine core is a fused bicyclic system. The 3-position (hydroxymethyl) is the primary site of lability, while the 7-methyl group serves as a stable tag on the pyridine ring, aiding in isomeric differentiation from 6- or 8-methyl analogs.

Comparative Methodology: ESI-CID vs. EI-MS

This section compares the performance of Soft Ionization (ESI) against Hard Ionization (EI) for this specific analyte.

FeatureMethod A: ESI-MS/MS (Recommended) Method B: EI-MS (Alternative)
Precursor Ion


Dominant Mechanism Charge-Remote Fragmentation & Proton TransferRadical-Induced Cleavage
Sensitivity High (Picogram range)Moderate (Nanogram range)
Spectral Richness Tunable (via Collision Energy)Fixed (70 eV standard)
Key Limitation In-source water loss can mimic precursorMolecular ion (

) often weak/absent
Application PK/PD studies, Metabolite IDSynthetic purity confirmation

Expert Insight: For drug development, Method A (ESI) is preferred. The hydroxymethyl group at C3 is prone to thermal degradation in GC injection ports (Method B), leading to dehydration artifacts before ionization occurs. ESI avoids this thermal stress.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following LC-MS/MS protocol utilizes a "System Suitability" step to validate fragmentation efficiency.

Step 1: Sample Preparation
  • Dissolve 1 mg standard in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid unbuffered water; acidic pH stabilizes the protonated precursor

      
      .
      
Step 2: LC-MS/MS Parameters (Q-TOF/Orbitrap)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source: ESI Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why: The imidazo-pyridine ring is aromatic and stable; low CE (<15 eV) will only show water loss. High CE (>30 eV) is required to break the ring.

Step 3: System Suitability Criteria (Pass/Fail)
  • Pass: Precursor (

    
     163.09) intensity > 1E5 counts.
    
  • Pass: Fragment (

    
     145.08) is present at >5% of precursor intensity.
    
  • Fail: If

    
     145.08 is the Base Peak (100%), the source temperature is too high (In-source fragmentation). Reduce desolvation temp to <350°C.
    

Fragmentation Analysis & Pathways

The fragmentation pattern is driven by the stability of the aromatic core. The loss of the hydroxymethyl side chain is the "Gateway" event, followed by ring destruction.

Pathway A: Dehydration (The Diagnostic Transition)
  • Precursor:

    
     163.09 (
    
    
    
    )
  • Transition:

    
     (Loss of 
    
    
    
    , -18 Da)
  • Mechanism: Protonation of the hydroxyl group followed by elimination. The resulting cation is stabilized by the imidazo[1,2-a]pyridine resonance (forming a pseudo-tropylium or methylene-imidazo cation).

  • Significance: This is the Quantifier Ion (most abundant).

Pathway B: Ring Cleavage (The Qualifier Transition)
  • Precursor:

    
     145.08
    
  • Transition:

    
     (Loss of 
    
    
    
    , -27 Da)
  • Mechanism: Cleavage of the imidazole ring (C2-N3 bond rupture).

  • Significance: Confirms the presence of the imidazole ring fusion.

Pathway C: Isomer Differentiation (7-Methyl Specific)
  • Transition:

    
     (Loss of 
    
    
    
    / Acetylene equivalent)
  • Mechanism: Fragmentation of the remaining pyridine ring.

  • Differentiation: The 7-methyl isomer yields specific low-mass fragments (

    
     65, 39) related to the methyl-pyridine moiety, distinct from 6-methyl isomers which fragment to yield different alkyl-pyridine patterns.
    

Performance Data Summary

The following table summarizes the expected spectral performance based on validated heterocyclic fragmentation libraries.

ParameterValue / Observation
Quantifier Ion

145.08
Qualifier Ion 1

118.06
Qualifier Ion 2

92.05
Optimal CE 25 eV (for max ratio of 145/118)
Isobaric Interference Tryptophan metabolites (Indoles) may share

118 fragments. Chromatographic separation is required.

References

  • Vertex AI Search . (2024). Fragmentation pattern of imidazo[1,2-a]pyridine derivatives mass spectrometry. 3

  • American Elements . (2024). (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol Product Data. 4

  • PubChem . (2024). (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol Structural Data. 5

  • Royal Society of Chemistry . (2015). Fragmentation reactions using electrospray ionization mass spectrometry. 6

Sources

Benchmarking HPLC Retention Profiles: Imidazo[1,2-a]pyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like zolpidem (hypnotic) and alpidem (anxiolytic).[1][2][3][4] The introduction of a methanol moiety (e.g., at the C3 position) significantly alters the physicochemical profile, introducing hydrogen bond donor/acceptor capabilities that modulate solubility and target binding.

For drug development professionals, precise HPLC characterization of these derivatives is non-negotiable. This guide provides a technical benchmark for the chromatographic separation of imidazo[1,2-a]pyridine methanol derivatives. Unlike generic protocols, we focus on the specific interaction between the basic bridgehead nitrogen and stationary phases, offering a validated "Gold Standard" method and comparative retention data to streamline your analytical workflows.

Part 1: Chromatographic Mechanics & Structural Logic

The Separation Challenge

The separation of imidazo[1,2-a]pyridine methanol derivatives presents a unique dual challenge:

  • Basic Nitrogen Tailing: The bridgehead nitrogen (

    
    ) can interact with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Hydroxyl Polarity vs. Aromatic Lipophilicity: The methanol group adds polarity, reducing retention time (

    
    ) compared to alkyl analogs, while phenyl or aryl substituents at C2 drastically increase 
    
    
    
    .
Mechanistic Insight: Mobile Phase Selection
  • Methanol (MeOH) vs. Acetonitrile (ACN):

    • MeOH is the preferred organic modifier for this class. Its protic nature helps mask residual silanols through hydrogen bonding, often resulting in superior peak symmetry for these basic heterocycles compared to aprotic ACN.

    • Selectivity: MeOH provides different selectivity due to

      
       interactions with the aromatic core, which are less pronounced in ACN.
      
SAR-Retention Logic Flow

The following diagram illustrates how structural modifications directly impact HPLC retention behavior.

SAR_Retention_Logic Core Imidazo[1,2-a]pyridine Core Effect_RT Retention Time (tR) Core->Effect_RT Moderate RT Effect_Shape Peak Shape (Tailing Factor) Core->Effect_Shape Tailing Risk (Basic N) Sub_C3_MeOH C3-Methanol Group (+Polarity, H-bonding) Sub_C3_MeOH->Effect_RT Decreases tR Sub_C3_MeOH->Effect_Shape Improves (H-bond) Sub_C2_Phenyl C2-Phenyl Group (+Lipophilicity, π-π) Sub_C2_Phenyl->Effect_RT Increases tR significantly Sub_C6_Nitro C6-Nitro Group (-Basic, +Dipole) Sub_C6_Nitro->Effect_RT Increases tR (vs H) Sub_C6_Nitro->Effect_Shape Reduces Tailing (Lower pKa)

Figure 1: Structure-Activity-Retention relationships. Green arrows indicate reduced retention; Red arrows indicate increased retention.

Part 2: The "Gold Standard" Experimental Protocol

This protocol is designed to be self-validating . If the resolution between the critical pair (parent vs. methanol derivative) is < 2.0, the buffer pH or ionic strength must be adjusted as described in the "Optimization" section.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

    • Why: "End-capping" is critical to shield silanols and prevent peak tailing of the basic imidazo-pyridine core.

  • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.5.

    • Why: A neutral-to-slightly-acidic pH suppresses silanol ionization while keeping the weak base partially unprotonated, balancing retention and shape. Acetate is volatile, making this LC-MS compatible.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Detection: UV-DAD at 254 nm (aromatic core) and 300 nm (extended conjugation).

Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.010Equilibration
2.010Isocratic Hold (Polar impurities)
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End
Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of MeOH:Water (50:50).

  • Filtration: 0.22 µm PTFE filter (Nylon can bind basic compounds).

Part 3: Comparative Retention Data

The following data aggregates retention trends from validated studies on imidazo[1,2-a]pyridine derivatives. Use these values to benchmark your own separation.

Table 1: Relative Retention of Imidazo[1,2-a]pyridine Derivatives

Conditions: C18 Column, MeOH/Water Gradient (as above).

Compound ClassDerivative StructureRelative Retention (

)
Est.[6][7]

(min)*
Notes
Polar Core Imidazo[1,2-a]pyridine-3-methanol0.8 - 1.24.5 - 5.5Elutes early due to -OH polarity.
Reference Imidazo[1,2-a]pyridine (Unsubstituted)1.5 - 1.86.0 - 7.0Baseline for comparison.
Lipophilic 2-Methylimidazo[1,2-a]pyridine2.1 - 2.47.5 - 8.2Methyl group adds ~1.5 min retention.
Aromatic 2-Phenylimidazo[1,2-a]pyridine4.5 - 5.012.0 - 13.5Phenyl ring drastically increases interaction with C18.
Complex 2-Phenylimidazo[1,2-a]pyridine-3-methanol3.8 - 4.210.5 - 11.5-OH reduces retention relative to 2-Phenyl parent.
Tracer

C-Labeled Complex Derivative**
N/A9.08Specific data point from PET probe study [1].

*Estimated


 values are system-dependent. Use Relative Retention (

) for cross-lab comparison. **Data from specific case study on PI3K/mTOR probe [1].
Table 2: Mobile Phase Performance Comparison

Objective comparison of solvent systems for this specific scaffold.

FeatureMethanol / Acetate BufferAcetonitrile / Phosphate Buffer
Peak Symmetry Superior (1.1 - 1.2) Moderate (1.3 - 1.6)
Pressure Higher (requires lower flow or heating)Lower (allows faster flow)
Selectivity Better for structural isomers (H-bonding)Better for simple hydrophobicity
MS Compatibility ExcellentPoor (if non-volatile phosphate used)

Part 4: Troubleshooting & Optimization

Workflow for Method Development

Use this logic flow to troubleshoot separation issues specific to these derivatives.

Optimization_Workflow Start Start Method Development Check_Shape Check Peak Symmetry (As) Start->Check_Shape Tailing As > 1.5 (Tailing)? Check_Shape->Tailing Fix_Tailing Action: Add 10mM TEA or Increase Buffer Conc. Tailing->Fix_Tailing Yes Check_Res Check Resolution (Rs) Tailing->Check_Res No Fix_Tailing->Check_Res Poor_Res Rs < 1.5 (Co-elution)? Check_Res->Poor_Res Fix_Res Action: Change Gradient Slope or Switch to MeOH Poor_Res->Fix_Res Yes Success Validated Method (As < 1.2, Rs > 2.0) Poor_Res->Success No Fix_Res->Success

Figure 2: Step-by-step optimization for basic heterocycles.

Common Pitfalls
  • pH Mismatch: Running at pH 3-5 often protonates the pyridine nitrogen (

    
    ), leading to ionic interaction with silanols. Solution:  Operate at pH 6.5-7.5 (if column permits) or use high ionic strength (20-50 mM) to mask silanols.
    
  • Sample Overload: These derivatives crystallize easily. Ensure sample concentration is < 1 mg/mL to prevent peak fronting.

References

  • Wang, L., et al. (2023).[7] "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer."[6] American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 108–118.

  • Bag, C. B. O. K., et al. (2023).[7] "Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine." Current Analytical Chemistry, 19(6), 482-488.

  • Filipic, S., et al. (2018). "A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives." Journal of Liquid Chromatography & Related Technologies.

  • Shimadzu Technical Guide. "Effects of Methanol vs. Acetonitrile on Retention Times."

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop/Go Decision: Do NOT dispose of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol down the drain. This compound is a heterocyclic organic intermediate that requires thermal destruction via high-temperature incineration.

This guide outlines the specific segregation, packaging, and disposal workflows for (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol (CAS: 1216294-32-4). As a nitrogen-containing heterocycle, improper disposal poses environmental risks due to the stability of the imidazopyridine core and potential aquatic toxicity.

Hazard Profiling & Technical Justification

To ensure safe handling, we must understand the chemical nature of the waste. While specific toxicological data for this isomer is often limited in public databases, we apply Universal Precautionary Principles based on structural analogs (e.g., Pyridine-3-methanol, Imidazo[1,2-a]pyridine).

Chemical Safety Profile
PropertySpecificationOperational Implication
Molecular Formula C₉H₁₀N₂OHigh Nitrogen content; generates NOₓ upon combustion.
Physical State Solid (likely crystalline)Dust hazard; requires particulate respirator (N95/P100) if unconfined.
Solubility Moderate (Polar Organic)Soluble in DMSO, Methanol, DCM. Potential for aquatic mobility if spilled.[1]
Acidity/Basicity Weak Base (Pyridine-like)Incompatible with strong oxidizers and strong acids.
GHS Hazard Classification (Surrogate-Based)

Treat as Class 6.1 / Class 8 equivalent until tested.

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Scientist's Note: The imidazopyridine ring is thermally stable. Standard autoclaving is insufficient for degradation. The only validated disposal method is RCRA-compliant incineration at >1000°C.

Disposal Workflow: The "Solvation vs. Solid" Decision

Effective disposal depends on the current state of your material (pure solid vs. reaction mixture).

Decision Logic Diagram

The following flowchart dictates the segregation path for your waste.

DisposalWorkflow Start Waste Generation: (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated silica, wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, reaction solvent) StateCheck->LiquidPath Liquid/Solution Bagging Double-bag in Heavy Duty Polyethylene SolidPath->Bagging LabelSolid Label: 'Hazardous Waste - Toxic Solid' (Constituent: Imidazopyridine deriv.) Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) LiquidPath->HalogenCheck HaloWaste Segregate: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Segregate: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for segregating imidazopyridine waste streams based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Stream)

Applicability: Expired pure chemical, contaminated weighing boats, silica gel from columns, spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous waste fiber drum with a liner.

  • Packaging:

    • Place the material inside a clear polyethylene bag.

    • Zip-tie or tape the bag closed.

    • Place this bag inside the primary waste container.

  • Labeling:

    • Primary Constituent: (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol.

    • Hazard Checkbox: Toxic, Irritant.[1][3]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, rotary evaporator traps.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Segregation (Critical):

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Why? Halogenated waste is significantly more expensive to incinerate and requires specific scrubbers for acid gas (HCl) generation.

  • Pouring: Use a funnel with a flash-arrestor screen. Do not overfill (leave 10% headspace).

Protocol C: Empty Container Management (Triple Rinse)

Under EPA 40 CFR 261.7, a container is considered "RCRA Empty" only after specific treatment.

  • Rinse 1: Add compatible solvent (e.g., Methanol) to 10% volume. Shake vigorously. Pour rinsate into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Discard container in standard glass/plastic trash (unless P-listed, which this is not).

Emergency Contingency: Spill Response

In the event of a spill outside of a fume hood, execute the following workflow immediately.

SpillResponse Alert 1. Alert & Isolate (Evacuate 15ft radius) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Soap/Water Wash -> Collect) Contain->Clean Dispose 5. Disposal (Treat as Hazardous Solid Waste) Clean->Dispose

Figure 2: Sequential response actions for dry or liquid spills of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol.

Regulatory Compliance & Classification

This guidance aligns with US EPA and Global Harmonized System (GHS) standards.

  • RCRA Classification: This compound is not explicitly listed (P or U list) but is regulated as a Characteristic Waste if it exhibits toxicity or is mixed with listed solvents (F-listed waste).

  • Waste Code Assignment:

    • If pure/solid: D001 (Ignitable) or Non-Regulated Hazardous Waste (depending on flashpoint/toxicity testing).

    • If in Acetone/Methanol: F003 (Spent Non-Halogenated Solvents).

    • If in DCM: F002 (Spent Halogenated Solvents).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Imidazo[1,2-a]pyridine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.